4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid
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Overview
Description
4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid, also known as TMB-8, is a chemical compound that has been extensively used in scientific research. It is a potent inhibitor of intracellular calcium release and has been shown to have a wide range of applications in various fields of research.
Mechanism of Action
4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid acts as an inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor, which is responsible for the release of calcium from the endoplasmic reticulum. 4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid binds to the IP3 receptor and prevents it from opening, thereby inhibiting calcium release.
Biochemical and physiological effects:
4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit muscle contraction, neurotransmitter release, and cell proliferation. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid in lab experiments is its potency as an inhibitor of intracellular calcium release. It is also relatively easy to synthesize and is readily available from commercial sources. However, one of the limitations of using 4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid is that it can be toxic to cells at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for research involving 4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid. One area of interest is the development of more potent and selective inhibitors of the IP3 receptor. Another area of interest is the investigation of the role of calcium signaling in various disease states, such as cancer and neurodegenerative disorders. Additionally, 4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid could be used in combination with other drugs to enhance their efficacy or to reduce their toxicity.
Synthesis Methods
The synthesis of 4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid involves the reaction of 4-methylbenzoyl chloride with tert-butyl acetoacetate in the presence of a base such as potassium carbonate. The resulting compound is then treated with paraformaldehyde and acetic acid to yield 4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid.
Scientific Research Applications
4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid has been widely used in scientific research as a tool to study intracellular calcium signaling. It has been shown to inhibit calcium release from the endoplasmic reticulum and has been used to investigate the role of calcium signaling in various physiological processes such as muscle contraction, neurotransmitter release, and cell proliferation.
properties
IUPAC Name |
4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-16(2,3)17(4)22-14(20)12(15(21)23-17)9-10-5-7-11(8-6-10)13(18)19/h5-9H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWSUOUFDOBKBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C(=O)O1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid |
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